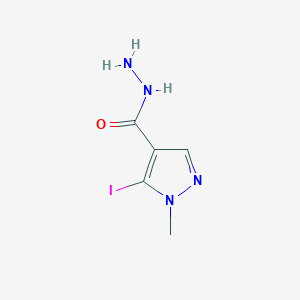
Methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate: is a chemical compound with the molecular formula C7H12O3. It is a chiral compound, meaning it has non-superimposable mirror images. This compound is characterized by a cyclopropane ring substituted with a hydroxyethyl group and a carboxylate ester group. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene followed by esterification. One common method is the reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane carboxylic acid is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(2-carboxyethyl)cyclopropane-1-carboxylate.
Reduction: Formation of 2-(2-hydroxyethyl)cyclopropane-1-methanol.
Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of cyclopropane chemistry.
Biology: It can be used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The hydroxyethyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparación Con Compuestos Similares
Methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate: is similar to other cyclopropane derivatives such as:
Uniqueness:
- The presence of the hydroxyethyl group in this compound provides unique reactivity and properties compared to other cyclopropane derivatives. This makes it particularly useful in specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)6-4-5(6)2-3-8/h5-6,8H,2-4H2,1H3 |
Clave InChI |
MQNJPIDNFCSASL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B15221882.png)
![tert-Butyl (S)-7-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15221892.png)


![Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B15221910.png)





![1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B15221950.png)
![8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one](/img/structure/B15221974.png)
![(3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol](/img/structure/B15221978.png)
